Definitive Structural Elucidation of (Cyclohexyl-methanesulfonyl-amino)-acetic acid
Definitive Structural Elucidation of (Cyclohexyl-methanesulfonyl-amino)-acetic acid
Technical Guide | CAS: 695174-16-4 [1]
Executive Summary & Structural Context
This guide details the structural elucidation of (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS 695174-16-4).[1][2] In drug development, this moiety often appears as a building block for sulfonamide-based inhibitors or as a degradation impurity in
The core challenge in characterizing this molecule lies in verifying the regiochemistry of the sulfonamide bond and distinguishing the
Target Structure Overview
-
IUPAC Name:
-Cyclohexyl- -(methylsulfonyl)glycine -
Molecular Formula:
-
Molecular Weight: 235.30 g/mol
-
Key Functionality: Carboxylic acid, Tertiary Sulfonamide (
-Mesyl), Cyclohexyl ring.[3]
Synthetic Origin & Retrosynthetic Logic (Causality)
To understand the spectral data, we must first understand the chemical causality. The structure typically arises from the sulfonylation of
Synthetic Pathway:
-
Precursor:
-cyclohexylglycine (formed via reductive amination of cyclohexanone with glycine). -
Reagent: Methanesulfonyl chloride (MsCl).
-
Mechanism: Nucleophilic attack of the secondary amine on the sulfonyl sulfur.
Critical Impurity Logic: If the reaction conditions are not controlled (e.g., lack of base or excess MsCl), mixed anhydrides (reaction at the carboxylic acid) can form. Therefore, the elucidation must prove the free carboxylic acid exists and the sulfonamide is intact.
Figure 1: Synthetic origin and potential divergence points for impurities.
Phase 1: Mass Spectrometry (HRMS)
Objective: Establish elemental composition and fragmentation fingerprint.
Protocol: Direct Infusion ESI-MS
-
Instrument: Q-TOF or Orbitrap.
-
Ionization Mode: Negative Electrospray (ESI-). Reasoning: The carboxylic acid moiety ionizes readily in negative mode
, providing a cleaner spectrum than positive mode where sodium adducts might dominate. -
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid (switched to Ammonium Acetate for negative mode if necessary).
Data Interpretation
| Parameter | Value | Interpretation |
| Parent Ion | 234.0800 | Confirms Formula |
| Fragment A | 190.09 | Loss of |
| Fragment B | 154.12 | Loss of |
| Fragment C | 79.95 |
Validation Check: The loss of
Phase 2: Vibrational Spectroscopy (FT-IR)
Objective: Confirm functional group environment (Solid State).
-
Method: ATR (Attenuated Total Reflectance) on neat solid.
-
Key Diagnostic Bands:
-
1700–1725 cm⁻¹ (Strong):
stretch. Interpretation: Indicates carboxylic acid (dimer). If it were an amide or ester, this would shift. -
1330 cm⁻¹ & 1150 cm⁻¹ (Strong):
asymmetric and symmetric stretches. Interpretation: Diagnostic for Sulfonamide ( ). -
2800–3000 cm⁻¹: C-H stretches (Cyclohexyl).
-
2500–3300 cm⁻¹ (Broad): O-H stretch of carboxylic acid.
-
Phase 3: NMR Spectroscopy (The Core)
Objective: Definitive connectivity and stereochemistry. This is the primary validation step.
Protocol
-
Solvent: DMSO-
. Reasoning: Ensures solubility of the polar acid and prevents exchange of key protons (though COOH proton is usually broad). -
Concentration: 10 mg in 0.6 mL.
H NMR Assignment (400 MHz, DMSO- )
| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Logic |
| 12.50 | Broad s | 1H | -COOH | Exchangeable acid proton. |
| 3.95 | Singlet | 2H | Glycine | Deshielded by adjacent N-sulfonamide and Carbonyl. |
| 3.65 | Multiplet (tt) | 1H | Cyclohexyl N-CH | Methine proton at the attachment point. Deshielded by N. |
| 2.98 | Singlet | 3H | Mesyl -CH₃ | Characteristic sharp singlet for methyl-sulfonyl. |
| 1.75 - 1.85 | Multiplet | 2H | Cyclohexyl C2/C6 (eq) | Equatorial protons (rigid ring). |
| 1.55 - 1.65 | Multiplet | 2H | Cyclohexyl C3/C5 (eq) | |
| 1.05 - 1.40 | Multiplet | 6H | Cyclohexyl (ax) | Axial protons and C4 protons. |
C NMR Assignment (100 MHz)
| Chemical Shift ( | Carbon Type | Assignment |
| 171.5 | Quaternary (C=O) | Carboxylic Acid Carbonyl. |
| 58.2 | CH | Cyclohexyl C1 (attached to N). |
| 46.5 | CH₂ | Glycine |
| 40.1 | CH₃ | Methanesulfonyl Methyl. |
| 30.5 | CH₂ | Cyclohexyl C2/C6. |
| 25.8 | CH₂ | Cyclohexyl C3/C5. |
| 25.2 | CH₂ | Cyclohexyl C4. |
2D NMR Logic (Connectivity Proof)
To be "Definitive," we must rule out isomers.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Critical Correlation 1: The Glycine protons (
3.95) must correlate to the Carboxyl Carbon ( 171.5). -
Critical Correlation 2: The Mesyl methyl protons (
2.98) will not show a strong HMBC to the Carbonyl (ruling out acetyl/mesyl confusion) but may show weak long-range coupling to the Cyclohexyl C1 or Glycine C via the Nitrogen (rare but possible). -
Critical Correlation 3: The Cyclohexyl methine (
3.65) and Glycine protons ( 3.95) should not correlate to the same carbon except via weak N-coupling, proving they are distinct chains on the Nitrogen.
-
-
NOESY (Nuclear Overhauser Effect):
-
Spatial proximity between the Mesyl Methyl (
2.98) and Cyclohexyl C2/C6 protons confirms the tertiary sulfonamide structure where the methyl group is sterically crowded against the ring.
-
Structural Validation Workflow
The following diagram illustrates the decision tree used to validate the structure against potential isomers (e.g.,
Figure 2: Logical decision tree for structural confirmation.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR and NMR shift assignments).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12828699, (Cyclohexyl-methanesulfonyl-amino)-acetic acid. Retrieved from .
